molecular formula C8H7N3O B13933978 5-(3-Furanyl)-2-pyrimidinamine

5-(3-Furanyl)-2-pyrimidinamine

Cat. No.: B13933978
M. Wt: 161.16 g/mol
InChI Key: BIXRYWKMDUXALJ-UHFFFAOYSA-N
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Description

5-(3-Furanyl)-2-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 2 and a 3-furanyl moiety at position 3. Pyrimidinamine derivatives are widely studied for their pharmacological and agrochemical applications due to their ability to interact with biological targets such as enzymes, receptors, and nucleic acids.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-(furan-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H7N3O/c9-8-10-3-7(4-11-8)6-1-2-12-5-6/h1-5H,(H2,9,10,11)

InChI Key

BIXRYWKMDUXALJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CN=C(N=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Furanyl)-2-pyrimidinamine typically involves the formation of the furan ring followed by the construction of the pyrimidine ring. One common method starts with the preparation of 3-furancarboxylic acid, which is then converted to 3-furanyl amine. This intermediate undergoes cyclization with appropriate reagents to form the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Furanyl)-2-pyrimidinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Furanyl)-2-pyrimidinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways involved in inflammation and cancer progression is of particular interest .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 5-(3-Furanyl)-2-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analysis

  • This could influence solubility and target binding . SRI-32007 includes a morpholinyl group and methylsulfonyl-pyrrolopyrimidine, contributing to its antiviral efficacy by enhancing interactions with viral polymerases .

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